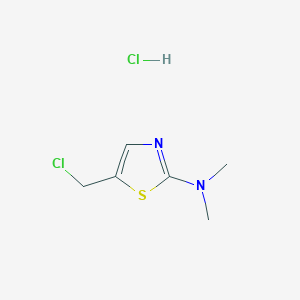

![molecular formula C20H15ClN2O2S B2764307 2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 2319878-02-7](/img/structure/B2764307.png)

2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

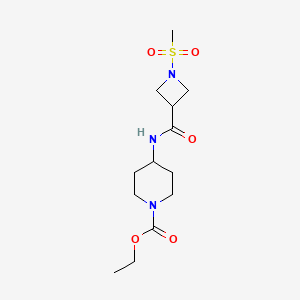

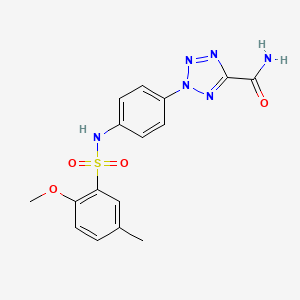

The compound “2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family . The biological activities of this family include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by various functional groups attached to the ring .

Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide derivatives, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .Scientific Research Applications

Synthesis and Chemistry

1,2,3-Benzothiadiazine 1,1-dioxides combine structural features from both 1,2,4-benzothiadiazine 1,1-dioxide derivatives (such as chlorothiazide and hydrochlorothiazide) and phthalazinone derivatives (used in treatments ranging from ovarian cancer to diabetes and allergy). Since the 1960s, research has focused on the synthesis, reactions, and potential therapeutic applications of 1,2,3-benzothiadiazine 1,1-dioxides . These compounds offer a promising scaffold for medicinal chemistry.

Ring Closure Strategies

Various synthetic strategies have been employed to prepare 1,2,3-benzothiadiazine 1,1-dioxides. For instance, diazotation of 2-aminobenzophenones followed by reaction with sulfur dioxide yields ortho-benzoylbenzenesulfonyl chlorides, which cyclize with hydrazine to form 4-aryl-substituted target compounds .

Pharmacological Activities

While 1,2,3-benzothiadiazine 1,1-dioxides have not yet reached the same prominence as their 1,2,4-benzothiadiazine counterparts, they exhibit interesting pharmacological activities. For example:

- PI3Kδ Inhibition : Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were evaluated for their antiproliferative activity against human B-cell SU-DHL-6. These compounds significantly inhibited cell proliferation and maintained high selectivity over other PI3K isoforms .

Patent Applications and Commercialization

Efforts to patent novel derivatives and explore commercialization avenues are essential for translating research findings into practical applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinases delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in regulating numerous biological functions, including cell growth, proliferation, differentiation, and motility .

Mode of Action

The compound acts as an inhibitor of PI3Kδ . It interacts with the deeper hydrophobic pocket of PI3Kδ, leading to a decrease in its activity . This interaction results in the inhibition of the downstream signaling pathways regulated by PI3Kδ .

Biochemical Pathways

The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival and proliferation . By inhibiting PI3Kδ, the compound can disrupt this pathway, leading to potential antiproliferative effects .

Pharmacokinetics

The compound’s potency and selectivity over other pi3k isoforms suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s inhibition of PI3Kδ leads to significant antiproliferative activity against certain cell lines. For instance, it has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM .

Action Environment

: Source

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAOFKMEKQZOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)

![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)